molecular formula C6H3F3O2S B13249183 2,3-Difluorobenzene-1-sulfonyl fluoride

2,3-Difluorobenzene-1-sulfonyl fluoride

Cat. No.: B13249183
M. Wt: 196.15 g/mol
InChI Key: PAMPRKIHFUNMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluorobenzene-1-sulfonyl fluoride is a functionalized aryl sulfonyl fluoride of significant interest in advanced chemical synthesis . This compound integrates the unique properties of a difluorinated aromatic ring with the versatile reactivity of the sulfonyl fluoride group, making it a valuable building block for researchers in medicinal chemistry, chemical biology, and materials science . Its primary research application is in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where it serves as a robust hub for constructing complex molecules . The sulfonyl fluoride group reacts predictably with a range of nucleophiles, including phenols, amines, and alcohols, to form stable sulfonate and sulfonamide linkages under SuFEx conditions . The 2,3-difluorophenyl moiety can be utilized to fine-tune electronic properties and enhance stability within the resulting molecular architecture . In medicinal chemistry , this compound is a promising precursor for the development of targeted covalent inhibitors . The sulfonyl fluoride group can act as a selective warhead, reacting irreversibly with nucleophilic amino acid residues (e.g., serine, lysine, tyrosine) in enzyme active sites . The difluorinated benzene ring can be designed to confer specificity by fitting into complementary hydrophobic pockets of protein targets, enabling the creation of potent and selective bioactive probes or therapeutic candidates . ATTENTION: This product is For Research Use Only . It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

2,3-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3F3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H

InChI Key

PAMPRKIHFUNMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)F)F)F

Origin of Product

United States

Advanced Applications in Chemical Research Excluding Prohibited Content

Role in Modular Organic Synthesis and Chemical Diversification

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is central to modern chemistry. Arylsulfonyl fluorides, including 2,3-Difluorobenzene-1-sulfonyl fluoride (B91410), are key players in this field, primarily through their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.orgnih.gov This family of reactions allows for the rapid and efficient formation of robust chemical linkages. rsc.org

2,3-Difluorobenzene-1-sulfonyl fluoride serves as an excellent foundational scaffold for building intricate molecular structures. The sulfonyl fluoride group is a highly reliable electrophilic hub that can react with a wide range of nucleophiles to create diverse derivatives. nih.gov This "connective" chemistry is a cornerstone of SuFEx, enabling the assembly of molecules with high efficiency and control. sigmaaldrich.com

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves modifying a complex molecule in the final steps of its synthesis. rsc.org This approach is highly valuable for rapidly generating analogues of a lead compound to explore structure-activity relationships. rsc.orgdigitellinc.com The sulfonyl fluoride group is exceptionally well-suited for LSF due to its remarkable stability under a wide range of synthetic conditions, yet its controlled reactivity with specific nucleophiles. digitellinc.com

Molecules containing the 2,3-difluorobenzenesulfonyl moiety can undergo functionalization at other positions while leaving the sulfonyl fluoride group intact for a final coupling step. Conversely, the 2,3-difluorobenzenesulfonyl fluoride unit itself can be introduced late in a synthetic sequence to functionalize a complex substrate. mdpi.com For instance, methods have been developed to convert densely functionalized sulfonamides into sulfonyl fluorides under mild conditions, demonstrating the feasibility of introducing this group into complex molecular environments. acs.orgresearchgate.net

Utility in Chemical Biology as Reactive Probes and Covalent Modifiers (Focus on Chemical Interaction Mechanisms)

In chemical biology, sulfonyl fluorides are recognized as privileged "warheads" for creating reactive probes and covalent modifiers. bohrium.comrsc.orgnih.gov These tools are essential for studying protein function, identifying therapeutic targets, and developing covalent drugs. nih.govrsc.org The sulfonyl fluoride group possesses a unique balance of stability in aqueous biological environments and sufficient electrophilicity to react with nucleophilic amino acid residues within a protein's binding site. rsc.orgnih.gov

The mechanism of action involves the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonyl or sulfonamide bond. Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly context-dependent, meaning the specific protein microenvironment dictates whether a reaction occurs. nih.govsigmaaldrich.com This selectivity allows for the precise targeting of specific residues. enamine.net

The 2,3-difluorophenyl portion of the molecule acts as the recognition element, guiding the reactive sulfonyl fluoride "warhead" to the target binding site. The fluorine atoms can influence binding affinity and selectivity through various interactions and by modifying the electronic nature of the aromatic ring. Sulfonyl fluorides have been shown to covalently modify a broad range of nucleophilic residues beyond the commonly targeted cysteine. rsc.org

Amino Acid ResidueNucleophilic GroupResulting Covalent Linkage
SerineHydroxyl (-OH)Sulfonate Ester
ThreonineHydroxyl (-OH)Sulfonate Ester
TyrosinePhenolic Hydroxyl (-OH)Sulfonate Ester
LysineAmine (-NH2)Sulfonamide
HistidineImidazole NitrogenSulfonamide

This table summarizes the primary amino acid residues known to be covalently modified by sulfonyl fluoride probes and the nature of the resulting bond. bohrium.comnih.govsigmaaldrich.comenamine.net

Application as Precursors in Radiochemistry for Isotopic Labeling (e.g., Fluorine-18)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 ([18F]). snmjournals.org The development of efficient methods for incorporating [18F] into molecules is a major focus of radiochemistry. Arylsulfonyl fluorides are valuable precursors for the synthesis of [18F]-labeled PET tracers. mdpi.comnih.gov

The most common strategy involves the nucleophilic substitution of a leaving group on the corresponding sulfonyl chloride precursor (e.g., 2,3-Difluorobenzene-1-sulfonyl chloride) with [18F]fluoride ions. nih.govacs.org This reaction, often facilitated by a phase-transfer catalyst like potassium carbonate and Kryptofix 222, produces the desired S-[18F] bond. acs.org Another advanced method is the isotopic exchange reaction, where a non-radioactive sulfonyl fluoride is treated with a high-activity source of [18F]fluoride, resulting in the exchange of 19F for 18F to yield the radiolabeled product. nih.gov This approach can be exceptionally rapid and efficient. nih.gov

The resulting [18F]-labeled sulfonyl fluoride can itself be a PET tracer or serve as a reactive synthon that can be conjugated to a larger biomolecule for targeted imaging. nih.govosti.gov The 2,3-difluorophenyl moiety would remain as a stable core component of the final imaging agent.

Precursor[18F] SourceTypical ConditionsProduct
Aryl Sulfonyl Chloride (Ar-SO2Cl)[18F]KF/K222Acetonitrile (CH3CN), HeatAryl Sulfonyl [18F]Fluoride (Ar-SO2[18F])
Aryl Sulfonyl Fluoride (Ar-SO2F)High activity [18F]FluorideMild conditions, rapid exchangeAryl Sulfonyl [18F]Fluoride (Ar-SO2[18F])

This table outlines common strategies for the 18F-labeling of aryl sulfonyl fluorides. acs.orgnih.gov

Exploration in Materials Science for Functional Molecule Design (General Principles)

The same SuFEx click chemistry that makes sulfonyl fluorides valuable in modular synthesis also positions them as powerful tools in materials science. rsc.org This chemistry enables the reliable and scalable assembly of monomers into polymers and the functionalization of surfaces. mdpi.comresearchgate.net The S-O or S-N linkages formed via SuFEx are highly stable, making them suitable for creating robust materials. sigmaaldrich.com

This compound can be used as a monomer or a cross-linking agent in polymerization reactions. By reacting it with diols or diamines, new classes of polysulfonates and polysulfonamides can be synthesized. The properties of these materials can be precisely tuned by the choice of co-monomers. The inclusion of the 2,3-difluorophenyl unit would be expected to enhance properties such as thermal stability, chemical resistance, and hydrophobicity due to the strong carbon-fluorine bonds. These characteristics are highly desirable for advanced performance materials. The modular nature of SuFEx allows for the creation of functional libraries of materials, accelerating the discovery of new materials with tailored properties. rsc.org

Computational and Theoretical Investigations on 2,3 Difluorobenzene 1 Sulfonyl Fluoride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2,3-Difluorobenzene-1-sulfonyl Fluoride (B91410) to explore reaction pathways and predict chemical behavior with high accuracy.

Quantum chemical calculations are instrumental in mapping the intricate steps of chemical reactions. For aryl sulfonyl fluorides, including 2,3-Difluorobenzene-1-sulfonyl Fluoride, computational studies have been used to investigate their formation. A notable example is the one-pot synthesis of aryl sulfonyl fluorides through Bi(III) redox-neutral catalysis. nih.gov DFT calculations have been employed to unravel the entire catalytic cycle for this transformation. nih.gov

The mechanism is characterized by three primary stages:

Transmetallation: This initial step involves the generation of a Bi(III)-aryl intermediate. The base present in the reaction, such as K3PO4, plays a crucial role in facilitating this step. nih.gov

SO2 Insertion: The key step where sulfur dioxide (SO2) inserts directly into the Bi-C(sp²) bond of the intermediate, leading to the formation of a Bi(III)-O-S(O)-Ar species. nih.gov

Oxidation and Catalyst Regeneration: The intermediate undergoes S(IV)-oxidation to yield the final aryl sulfonyl fluoride product, regenerating the Bi(III) catalyst for the next cycle. nih.gov

Computational analysis reveals that each of these stages is both kinetically and thermodynamically favorable. nih.gov Furthermore, DFT calculations can precisely model the geometry of the transition states for each step, providing critical information about the energy barriers that govern the reaction rate. For instance, studies on related small molecule insertions into Bi(III)-complexes have calculated insertion barriers, demonstrating the feasibility of such pathways. nih.gov

Table 1: Computationally Modeled Stages of Aryl Sulfonyl Fluoride Formation

Stage Description Key Species Computational Finding
I Transmetallation Bi(III)-phenyl intermediate (IM3) Facilitated by K3PO4 base. nih.gov
II SO2 Insertion Bi(III)-OSOAr intermediate (IM5) Involves direct insertion of SO2 into the Bi-C bond. nih.gov

| III | S(IV)-Oxidation & Product Release | Aryl sulfonyl fluoride product | Liberates the final product and regenerates the Bi(III) catalyst. nih.gov |

This interactive table summarizes the key stages of a computationally studied reaction mechanism for the formation of aryl sulfonyl fluorides.

DFT and other quantum chemical methods are powerful tools for predicting the reactivity and selectivity of molecules. By calculating properties like molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies, researchers can forecast how and where a molecule is likely to react.

For fluorinated aromatic compounds, the position of the fluorine atoms significantly influences the electronic properties of the ring and, consequently, its reactivity. scispace.com The electron-withdrawing nature of fluorine atoms affects the charge distribution on the benzene (B151609) ring, which can direct incoming electrophiles or nucleophiles to specific positions. researchgate.net

In the context of this compound, computational models can predict the most likely sites for nucleophilic aromatic substitution or electrophilic attack. The sulfonyl fluoride group (-SO2F) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Computational calculations of charge distribution would likely show positive partial charges on the ring carbons, making the ring susceptible to nucleophilic attack. DFT calculations can quantify the activation energies for substitution at different positions on the ring, thus predicting the regioselectivity of such reactions.

Molecular Modeling and Conformational Analysis for Structural Insights

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. Conformational analysis, a key aspect of this, focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies.

For substituted benzenes and sulfonyl compounds, computational methods are essential for understanding their preferred shapes. rsc.orgnih.gov The orientation of the sulfonyl fluoride group relative to the difluorinated benzene ring is determined by the balance of steric and electronic effects. Studies on related sulfonyl compounds, such as fluorosulfonyl azide (B81097) (FSO2N3), have used a combination of experimental data and quantum chemical calculations to determine conformational preferences. nih.gov These studies revealed that the molecule adopts a specific conformation where one of the S=O bonds is synperiplanar (in the same plane and on the same side) to the adjacent group. nih.gov This preference is often rationalized by stabilizing electronic effects, such as anomeric interactions involving lone pair donation into an antibonding orbital (nσ(N) → σ*(S-O)). nih.gov

For this compound, molecular mechanics and DFT calculations can be used to calculate the rotational energy barrier around the C-S bond. This analysis would reveal the most stable conformer, which is likely a non-planar, twisted structure to minimize steric hindrance between the sulfonyl group and the ortho-fluorine atom. rsc.org

Analysis of Electronic Structure and Bonding Characteristics

Understanding the electronic structure and nature of chemical bonds is fundamental to explaining a molecule's properties and reactivity. Computational chemistry provides detailed information about electron distribution, molecular orbitals, and non-covalent interactions.

The electronic character of this compound is shaped by its two distinct components: the difluorinated aromatic ring and the sulfonyl fluoride group. Ab initio calculations on fluorinated benzenes show that C-F bonds systematically alter the ring's geometry, typically decreasing the adjacent C-C bond length and increasing the C-C-C bond angle at the point of substitution. researchgate.net

Computational studies comparing aryl sulfonyl fluorides with their more common sulfonyl chloride counterparts reveal significant differences in their non-covalent interactions. nih.gov Hirshfeld surface analysis, a computational tool to visualize and quantify intermolecular interactions, has shown that the fluorine atom of a sulfonyl fluoride group does not typically participate in hydrogen bonding, unlike the chlorine in a sulfonyl chloride. nih.gov Instead, the sulfonyl fluoride's fluorine atom is more likely to engage in close contacts with π-systems (F⋯π interactions), which are stabilizing interactions with electron-deficient aromatic systems. nih.gov The sulfonyl oxygens, however, tend to show comparable interactions in both fluorides and chlorides. nih.gov

Table 2: Comparison of Non-covalent Interactions in Aromatic Sulfonyl Halides

Interaction Type Aryl Sulfonyl Fluoride Aryl Sulfonyl Chloride
Hydrogen Bonding Not typically observed involving the halogen. nih.gov Can act as a hydrogen bond acceptor. nih.gov
Halogen···π Interactions Favorable F⋯π interactions observed. nih.gov Less significant compared to fluoride.

| Oxygen Interactions | Sulfonyl oxygens are primary interaction sites. nih.gov | Sulfonyl oxygens are primary interaction sites. nih.gov |

This interactive table highlights the differing roles of fluoride and chloride in the non-covalent interactions of aryl sulfonyl halides, as revealed by computational analysis.

Future Directions and Emerging Research Avenues for 2,3 Difluorobenzene 1 Sulfonyl Fluoride

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of arylsulfonyl fluorides is evolving beyond traditional methods, which often rely on harsh conditions or multi-step processes starting from sulfonyl chlorides. ccspublishing.org.cnnih.gov Future research will prioritize the development of greener, more efficient synthetic pathways.

Key emerging strategies include:

Direct C-H Functionalization: This approach aims to directly convert C-H bonds on the difluorobenzene ring to the C-SO2F group, representing the most atom-economical route. mdpi.com

Photoredox Catalysis: Metal-free, visible-light-mediated syntheses are gaining traction. x-mol.netresearchgate.net These methods use organo-photoredox catalysts to convert starting materials like aryl diazonium salts or diaryliodonium salts in the presence of a sulfur dioxide source (such as DABSO) and a fluoride (B91410) source under mild conditions. x-mol.netrsc.org

Mechanochemistry: Solid-state synthesis using ball milling offers a rapid, solvent-free, and environmentally friendly alternative to traditional solution-based methods for nucleophilic fluorination. rsc.org This could be particularly relevant for converting precursors like 2,3-Difluorobenzene-1-sulfonyl chloride to the target compound.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability.

Radical Fluorosulfonylation: The use of reagents that generate fluorosulfonyl radicals (•SO2F) provides a direct and efficient method for producing sulfonyl fluorides from various precursors. rsc.orgresearchgate.net

These advanced methods promise to make 2,3-Difluorobenzene-1-sulfonyl fluoride and its derivatives more accessible, cost-effective, and environmentally benign to produce. rsc.org

Discovery of Underexplored Reactivity Modes and Novel Transformations

The sulfonyl fluoride moiety is renowned for its unique balance of stability and latent reactivity. ccspublishing.org.cnnih.gov While inert under many conditions, it can be activated to react with nucleophiles, a principle central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netsigmaaldrich.com Future research will delve deeper into unlocking new transformations.

Promising research avenues involve:

Expanding SuFEx Click Chemistry: The development of new catalysts and reaction conditions will broaden the scope of nucleophiles that can react with the sulfonyl fluoride group. nih.govresearchgate.net This will enable the rapid assembly of complex molecules and polymers from this compound as a "clickable" hub. sigmaaldrich.com

Transition-Metal Catalysis: While the S-F bond is generally resistant to cleavage by transition metals, recent studies have shown that under specific conditions, arylsulfonyl fluorides can act as electrophiles in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Exploring this reactivity with this compound could open new pathways for carbon-carbon bond formation.

Deoxyfluorination Reagents: Sulfonyl fluorides have been identified as a tunable class of reagents for converting alcohols to alkyl fluorides (deoxyfluorination). ucla.eduprinceton.edu The specific electronic profile of this compound could offer unique selectivity and reactivity in these transformations.

Metal-Coordinated Chemistry: Recent work has shown that sulfonyl fluoride derivatives can be synthesized and further functionalized while coordinated to a metal center, such as platinum. nih.gov This opens the door to unprecedented transformations and the creation of novel organometallic reagents.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of artificial intelligence (AI), machine learning (ML), and automated synthesis platforms is set to revolutionize chemical research. synthiaonline.comillinois.edu These technologies can accelerate the discovery of new reactions, optimize conditions, and predict outcomes with unprecedented efficiency.

Future applications in the context of this compound include:

Predictive Modeling of Reactivity: Machine learning algorithms can be trained on high-throughput experimentation (HTE) data to predict the outcome of reactions. ucla.eduprinceton.edunih.gov For instance, an ML model could predict the optimal base and reaction conditions for the deoxyfluorination of a new alcohol using this compound. ucla.eduacs.org Similarly, models can predict the success of SuFEx reactions with various amines and phenols. digitellinc.com

Autonomous Reaction Optimization: Automated synthesis platforms, guided by AI, can independently perform, analyze, and optimize reactions. nih.govucla.edu This "closed-loop" approach can rapidly identify the best conditions for synthesizing a new derivative of this compound or for using it in a complex reaction sequence.

In Silico Synthesis Planning: AI tools can propose novel and efficient synthetic routes to complex target molecules that incorporate the 2,3-difluorobenzenesulfonyl moiety. nih.govresearchgate.net These programs analyze vast reaction databases to suggest pathways that a human chemist might overlook. researchgate.net

The integration of these digital tools will significantly reduce the time and resources required for discovery, moving towards a more data-driven and autonomous approach to chemical synthesis. synthiaonline.comucla.edu

TechnologyApplication for this compoundPotential Impact
Machine Learning Predict reaction yields and optimal conditions for SuFEx and deoxyfluorination reactions. ucla.edudigitellinc.comAccelerates method development and reduces experimental waste.
Automated Synthesis Perform high-throughput screening of reaction conditions or synthesize libraries of derivatives. illinois.edunih.govIncreases research productivity and enables rapid exploration of chemical space.
AI Retrosynthesis Design novel and efficient synthetic routes to complex molecules containing the compound's scaffold. synthiaonline.comUncovers non-intuitive synthetic pathways and streamlines drug discovery.

Synergistic Applications in Interdisciplinary Chemical Research

The robust nature and specific reactivity of the sulfonyl fluoride group make it an ideal functional handle for interdisciplinary research, particularly in chemical biology and materials science. sigmaaldrich.comacs.org

Chemical Biology: Arylsulfonyl fluorides act as "warheads" for covalent inhibitors and activity-based probes. researchgate.netacs.org They can form stable covalent bonds with nucleophilic amino acid residues like tyrosine, lysine, and histidine in proteins. ccspublishing.org.cnacs.org this compound could be incorporated into small molecules to create highly selective probes or inhibitors for studying protein function or for therapeutic purposes. researchgate.net

Materials Science: SuFEx chemistry is a powerful tool for polymer synthesis, allowing for the creation of novel polysulfates and polysulfonates. researchgate.net The difluorinated aromatic ring of this compound can impart unique properties, such as thermal stability, hydrophobicity, and specific electronic characteristics, to new materials. nih.gov Future work could involve its use as a monomer or cross-linker to create advanced polymers for specialized applications.

Agrochemistry: The incorporation of fluorine atoms is a common strategy in the design of modern agrochemicals. The unique substitution pattern of this compound makes it an interesting building block for creating new herbicides, fungicides, or pesticides with potentially enhanced efficacy and novel modes of action.

Advancements in Spectroscopic and Structural Elucidation Techniques for Fluorinated Sulfonyl Compounds

The presence of both fluorine and a complex sulfonyl group necessitates advanced analytical methods for unambiguous characterization. Future research will leverage and refine these techniques.

Advanced NMR Spectroscopy: The ¹⁹F nucleus is a highly sensitive NMR probe. nih.govnih.gov Novel multi-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR and ¹⁹F-¹⁹F correlation spectroscopy, will be crucial for elucidating the precise structure of complex molecules derived from this compound. rsc.orgjeol.comrsc.org These techniques are especially powerful for analyzing reaction mixtures without the need for separation. nih.gov

Crystallography and Non-covalent Interaction Studies: X-ray crystallography provides definitive 3D structural information. Computational tools like Hirshfeld surface analysis can be used in conjunction with crystallographic data to understand the subtle non-covalent interactions (e.g., C-H···F and C-H···O) that dictate crystal packing, which can influence the physical properties of materials. nih.gov

Mass Spectrometry: Advanced ionization techniques and high-resolution mass spectrometry will continue to be essential for the precise mass determination and fragmentation analysis of novel compounds, aiding in their identification and structural confirmation.

These sophisticated analytical tools are indispensable for validating synthetic outcomes and understanding the structure-property relationships of new chemical entities derived from this compound. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-difluorobenzene-1-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodology :

  • Sulfonyl fluoride synthesis : The Dong Lab highlights sulfuryl fluoride (SO₂F₂) as a key reagent for introducing sulfonyl fluoride groups into aromatic systems via electrophilic substitution. For fluorinated aromatics like 2,3-difluorobenzene, optimized conditions include low temperatures (0–5°C) and Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity .
  • Purification : Post-synthesis purification via fractional distillation or chromatography (e.g., silica gel with hexane/ethyl acetate) is critical due to potential byproducts like regioisomeric sulfonyl fluorides. Validate purity using melting point analysis and GC-MS .

Q. How can researchers characterize this compound, and what spectroscopic benchmarks are available?

  • Methodology :

  • ¹⁹F NMR : The compound’s two distinct fluorine atoms (ortho and meta positions) produce split signals. Compare chemical shifts (δ) to NIST reference data for fluorinated benzenes (typically δ = -110 to -150 ppm for aromatic fluorides) .
  • IR Spectroscopy : The sulfonyl fluoride group (S=O and S-F) shows strong absorptions at 1350–1450 cm⁻¹ (S=O asymmetric stretch) and 750–800 cm⁻¹ (S-F stretch) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z = 218.0) and fragment peaks corresponding to loss of SO₂F (m/z = 155.0).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile sulfonyl fluoride vapors, which are corrosive (Skin Corr. 1B classification) .
  • Waste Management : Neutralize residues with aqueous bicarbonate before disposal. Store waste in sealed containers labeled for halogenated organics and coordinate with licensed hazardous waste handlers .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology :

  • Mechanistic Analysis : The electron-withdrawing nature of fluorine meta to the sulfonyl group activates the ring for NAS. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict reactive sites. Compare with experimental kinetic data from reactions with amines or thiols .
  • Competitive Studies : Perform parallel reactions with 2,4- and 2,5-difluoro analogs to assess positional effects on reaction rates. Monitor intermediates via in situ ¹⁹F NMR .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a cross-coupling partner?

  • Methodology :

  • Variance Analysis : Apply orthogonal experimental design (e.g., Taguchi method) to isolate variables such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature. Use ANOVA to identify statistically significant factors .
  • Byproduct Identification : Employ LC-MS/MS to detect side products like desulfonylated intermediates or dimerized species, which may explain yield discrepancies .

Q. What role does this compound play in synthesizing fluorinated polymers or bioactive molecules?

  • Methodology :

  • Polymer Synthesis : Use the compound as a sulfonylating agent to introduce fluorinated aromatic segments into poly(ether sulfone)s. Characterize thermal stability (TGA) and glass transition temperature (DSC) to correlate structure-property relationships .
  • Bioconjugation : Optimize reaction conditions (pH 7–8, 25°C) for coupling with lysine residues in peptides. Validate conjugation efficiency via MALDI-TOF and compare with non-fluorinated analogs to assess fluorine’s impact on binding kinetics .

Data Contradiction Analysis

Example : Discrepancies in reported hydrolysis rates of sulfonyl fluorides.

  • Resolution Strategy :
    • Replicate hydrolysis experiments under controlled pH (e.g., pH 2–12) and monitor via ¹⁹F NMR.
    • Compare activation energies (Arrhenius plots) with computational models (e.g., COSMO-RS) to identify solvent or ionic strength effects .

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